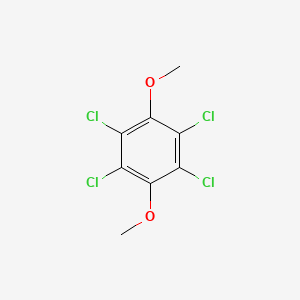
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
Overview
Description
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene (TCDM) is an organic compound that belongs to the class of aromatic compounds known as polychlorinated benzenes (PCBs). It is a colourless, odourless, crystalline solid that is soluble in organic solvents and insoluble in water. It is used as a precursor in the synthesis of pharmaceuticals, dyes, and other compounds. In addition, it is used as an intermediate in the production of various chemicals due to its ability to form a variety of derivatives.
Scientific Research Applications
Crystal Structure Analysis
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene has been utilized in crystal structure studies. Wigand et al. (1987) investigated its crystal structures and the temperature dependence of the 35Cl NQR frequencies, revealing insights into molecular arrangements and interactions (Wigand, Walz, Weiden, & Weiss, 1987).
Photochemical Reactions
Al-Fakhri et al. (1980) explored its role in photochemical reactions, specifically in the formation of biaryls through irradiation processes (Al-Fakhri, Mowatt, & Pratt, 1980).
Radical Cation Studies
Research by Wartini et al. (1998) focused on the behavior of radical cations in compounds anellated to this compound, contributing to our understanding of electron transfer and molecular interactions (Wartini, Staab, & Neugebauer, 1998).
Battery Technology
Zhang et al. (2017) researched its derivatives' applications in battery technology, specifically as catholytes in non-aqueous redox flow batteries. This work highlighted its potential in enhancing chemical stability and energy storage efficiency (Zhang et al., 2017).
Fungal Metabolite Analysis
Dang (2018) identified this compound as a fungal secondary metabolite, emphasizing its significance in the study of natural products and bioactive compounds (Dang, 2018).
Conducting Polymer Research
Sotzing et al. (1996) explored its applications in conducting polymer synthesis, where its derivatives played a key role in the development of new materials with low oxidation potentials and high stability (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Future Directions
Mechanism of Action
Target of Action
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is an active compound . .
Mode of Action
It is known to be an active compound that can be used for various biochemical studies .
Biochemical Pathways
It is known to be used for various biochemical studies .
Result of Action
This compound has been noted for its potential in the biomedical field. It has antineoplastic properties, indicating that it may be a viable candidate for the development of cancer-fighting drugs . Moreover, it exhibits promise as a herbicide or pesticide .
Biochemical Analysis
Biochemical Properties
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antineoplastic properties, making it a potential candidate for the development of cancer-fighting drugs. The compound can also act as a herbicide or pesticide, indicating its interaction with plant enzymes and proteins. The nature of these interactions often involves binding to specific active sites on enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its antineoplastic properties suggest that it can interfere with the proliferation of cancer cells by modulating signaling pathways that control cell growth and division. Additionally, the compound’s herbicidal properties imply that it can disrupt normal cellular metabolism in plants, leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which are essential for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antineoplastic activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and alter the levels of metabolites within cells. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further impact its biochemical and cellular effects. Identifying the metabolic pathways and the enzymes involved is essential for understanding the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues or cellular compartments can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Identifying the subcellular localization patterns is essential for understanding the compound’s mode of action and optimizing its use in research and therapeutic applications.
properties
IUPAC Name |
1,2,4,5-tetrachloro-3,6-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICARXIPJINIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241468 | |
| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944-78-5 | |
| Record name | Tetrachloro-1,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene and where is it found?
A1: this compound (DAME) is a halogenated natural product primarily recognized as a secondary metabolite of terrestrial fungi. [] It has been identified in various environmental compartments, including air, precipitation, rivers, and forest ecosystems. [] Notably, DAME has been found in several species of fungi and their associated litter within forest environments. []
Q2: How is this compound detected and identified in environmental samples?
A2: Scientists utilize advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect and identify this compound in complex environmental matrices. [] This method separates different compounds based on their volatility and then identifies them based on their unique mass-to-charge ratios.
Q3: What is the significance of detecting this compound in estuaries?
A3: The presence of this compound in estuaries, often at higher concentrations than in rivers or offshore waters, suggests these environments may be "hot spots" for its production. [] This observation implies potential contributions from various sources, including terrestrial runoff and biological activity within the estuary itself.
Q4: Can this compound be used to monitor environmental processes?
A4: Yes, due to its presence in various environmental compartments and its association with specific sources like fungi, this compound shows potential as a tracer for studying environmental processes. [] For instance, monitoring its distribution and concentration could provide insights into fungal activity, terrestrial-aquatic interactions, and the impact of factors like climate change on these processes.
Q5: Has this compound been found in other organisms besides fungi?
A5: While this compound is primarily associated with terrestrial fungi, research has also identified it as a unique volatile compound emitted by the wood-rot fungus Fulvifomes siamensis. [] This finding highlights its potential as a signature volatile for detecting and identifying this specific fungal pathogen in diseased trees.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



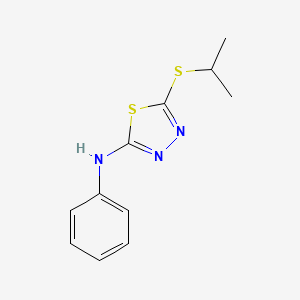
![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
![[1-(4-fluorophenyl)sulfonyl-4-piperidinyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1221145.png)
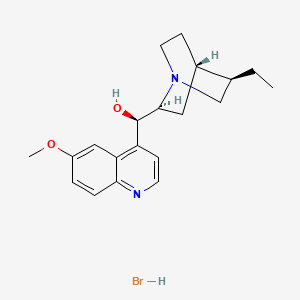
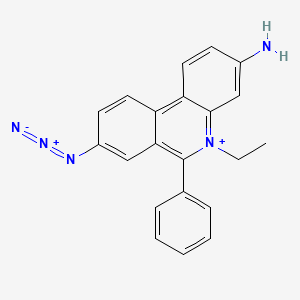

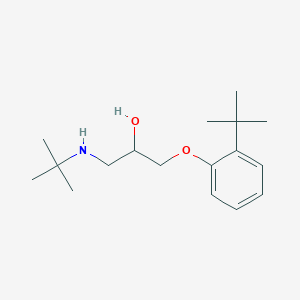
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)
![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)